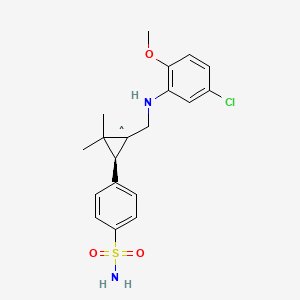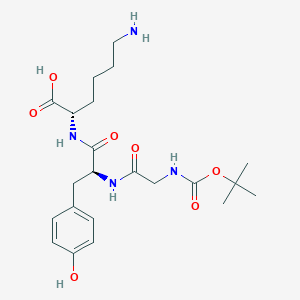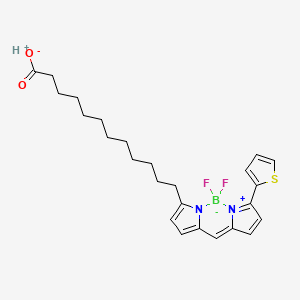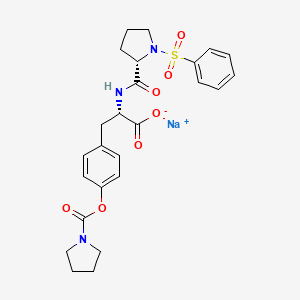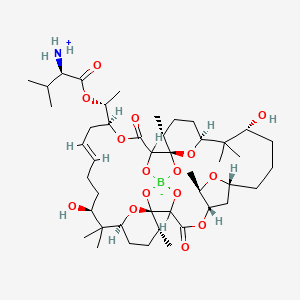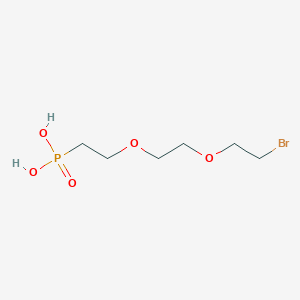
Bromo-PEG2-phosphonic acid
Descripción general
Descripción
Bromo-PEG2-phosphonic acid is a PEG linker containing bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .
Synthesis Analysis
Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . It is also provided by CD Bioparticles for drug delivery .Molecular Structure Analysis
The molecular formula of Bromo-PEG2-phosphonic acid is C6H14BrO5P . The exact mass is 275.98 .Chemical Reactions Analysis
The bromine group in Bromo-PEG2-phosphonic acid is a good leaving group and participates in substitution reactions .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG2-phosphonic acid is 277.05 . The elemental analysis shows that it contains C, 26.01; H, 5.09; Br, 28.84; O, 28.87; P, 11.18 . It appears as a liquid .Aplicaciones Científicas De Investigación
Bromo-PEG2-phosphonic acid is a PEG linker containing bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media . This property makes it useful in various fields of research.
-
Drug Delivery Systems : The hydrophilic PEG linker can increase the water solubility of a compound, making it potentially useful in drug delivery systems . The specific methods of application or experimental procedures would depend on the particular drug being delivered and the target site in the body.
-
Surface Functionalization : The phosphonic acid moiety can bind to metal surfaces, potentially allowing for the functionalization of these surfaces . This could be useful in fields such as materials science or nanotechnology.
-
Bioconjugation : The bromine group is a good leaving group and can participate in substitution reactions . This property could make Bromo-PEG2-phosphonic acid useful in bioconjugation reactions, where it could be used to link biomolecules together.
Safety And Hazards
Bromo-PEG2-phosphonic acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Direcciones Futuras
Bromo-PEG2-phosphonic acid is a PEG linker that can be used in the synthesis of PROTACs . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .
Propiedades
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZEERRSMGNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210535 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-phosphonic acid | |
CAS RN |
1446282-44-5 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



